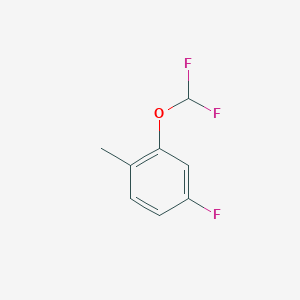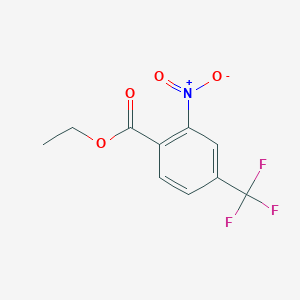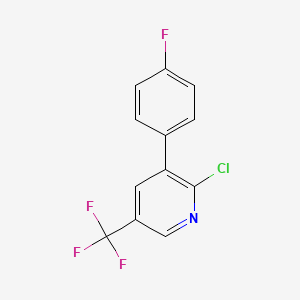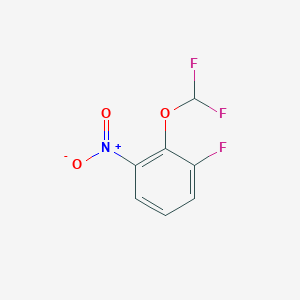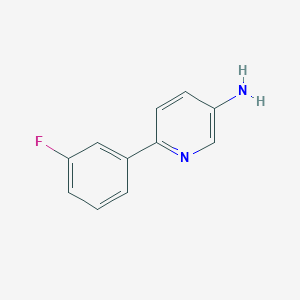
2,6-Dichloro-3-nitrophenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
2,6-Dichloro-3-nitrophenylboronic acid has been used in the synthesis of aryltellurium compounds from arylboronic acids for potential applications in chemical synthesis and material science. It is also used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-nitrophenylboronic acid is C6H4BCl2NO4 . The InChI key is ZLBSACXTTUJLJN-UHFFFAOYSA-N .Chemical Reactions Analysis
2,6-Dichloro-3-nitrophenylboronic acid is used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also involved in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-3-nitrophenylboronic acid is 235.82 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Agents
2,6-Dichloro-3-nitrophenylboronic acid is utilized in the synthesis of compounds with potential antitumor properties. For example, it can be used to prepare derivatives required for the synthesis of DNA-binding antitumor agents .
Catalysis in Organic Synthesis
This compound serves as a catalyst for various organic reactions, including ene carbocyclization of acetylenic dicarbonyl compounds . It facilitates the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.
Synthesis of Aryltellurium Compounds
It has been used in the synthesis of aryltellurium compounds from arylboronic acids. These compounds have potential applications in chemical synthesis and material science.
Inhibitors of Angiogenesis
The compound is also a reactant for synthesizing biologically active molecules that can inhibit angiogenesis, which is the formation of new blood vessels. This application is particularly relevant in the context of cancer research, where angiogenesis plays a crucial role in tumor growth .
Antiproliferative Activities
Additionally, 2,6-Dichloro-3-nitrophenylboronic acid is involved in the creation of biaryl-olefins with antiproliferative activities. These activities are significant in the study of cell growth and proliferation, especially concerning cancer cells .
Wirkmechanismus
Target of Action
The primary target of 2,6-Dichloro-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, 2,6-Dichloro-3-nitrophenylboronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. It is also used in Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds and the synthesis of heterocyclic compounds. It also catalyzes various reactions, leading to the production of biologically active molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, it is stored at a temperature of 2-8°C , which may affect its reactivity. Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes , indicating that the compound’s action can be influenced by its physical state and exposure conditions.
Safety and Hazards
The safety information for 2,6-Dichloro-3-nitrophenylboronic acid includes the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSACXTTUJLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674504 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitrophenylboronic acid | |
CAS RN |
1072946-37-2 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)



